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Compound of Interest

Compound Name: WAY-608094

Cat. No.: B15552400 Get Quote

WAY-100635, or N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-

pyridinyl)cyclohexanecarboxamide, is a pioneering pharmacological tool extensively

characterized for its potent and selective antagonist activity at the serotonin 1A (5-HT1A)

receptor. Its development provided researchers with a "silent" antagonist, a compound that

blocks the receptor without eliciting any intrinsic partial agonist effects, which had been a

limitation of previous agents. This property has made WAY-100635 invaluable for elucidating

the precise roles of the 5-HT1A receptor system in various physiological and pathological

processes. This guide provides an in-depth summary of the core preclinical research,

presenting quantitative data, detailed experimental methodologies, and visualizations of its

mechanism of action.

Pharmacological Profile and Binding Affinity
WAY-100635 is distinguished by its high affinity and selectivity for the 5-HT1A receptor. It has

been demonstrated to be over 100-fold more selective for the 5-HT1A site compared to a wide

range of other central nervous system receptors, including other serotonin receptor subtypes,

adrenergic, dopamine, and GABA receptors.[1] In addition to its primary antagonist role at 5-

HT1A receptors, WAY-100635 also exhibits potent agonist activity at the dopamine D4 receptor.

[2]

Table 1: In Vitro Receptor Binding Profile of WAY-100635
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Receptor
Target

Parameter Value (nM)
Species/Syste
m

Reference

5-HT1A IC50 0.91
Human (CHO

cells)
[2]

Ki 0.39
Human (CHO

cells)
[2]

IC50 1.35
Rat

Hippocampus
[1]

Kd 0.10
Rat Brain

Membranes
[3]

pIC50 8.87
Rat Hippocampal

Membranes
[2]

pA2 9.71 Guinea-Pig Ileum [2]

Dopamine D2L Binding Affinity 940 HEK 293 Cells [2]

Dopamine D3 Binding Affinity 370 HEK 293 Cells [2]

Dopamine D4.2 Binding Affinity 16 HEK 293 Cells [2]

Dopamine D4.4 Binding Affinity 3.3 HEK-D4.4 Cells [2]

EC50 9.7 HEK-D4.4 Cells [2]

α1-Adrenergic pIC50 6.6 - [2]

Mechanism of Action and Signaling Pathways
WAY-100635 functions as a silent antagonist at 5-HT1A receptors, which are G-protein coupled

receptors (GPCRs) linked to inhibitory Gi/o proteins. By binding to these receptors, WAY-

100635 blocks the effects of endogenous serotonin and synthetic 5-HT1A agonists like 8-OH-

DPAT.

Postsynaptic 5-HT1A Receptor Antagonism
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At postsynaptic neurons, particularly in regions like the hippocampus and cortex, 5-HT1A

receptor activation typically leads to hyperpolarization through the activation of G-protein-

coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of adenylyl cyclase,

which reduces intracellular cyclic AMP (cAMP) levels. WAY-100635 blocks these downstream

effects by preventing agonist binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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